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Compound of Interest

Compound Name: Onapristone

Cat. No.: B1677295

An In-depth Technical Guide to the Preclinical Toxicology of Onapristone

Introduction

Onapristone (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.[1]
Its development, initially for contraception and later for hormone-dependent cancers, was
halted in the 1990s due to observations of elevated liver enzymes in clinical trials.[2][3] This led
to the development of an extended-release (ER) formulation designed to mitigate
hepatotoxicity by reducing peak plasma concentrations (Cmax) while maintaining therapeutic
efficacy.[2] This guide provides a comprehensive overview of the publicly available preclinical
toxicology data for onapristone, with a focus on the studies conducted for the ER formulation.
It is important to note that detailed preclinical toxicology data for the original immediate-release
formulation are not widely available in the public domain.

Hepatotoxicity Assessment of Onapristone ER

To support the clinical re-introduction of onapristone, a series of non-clinical, liver-focused
toxicology studies were conducted on the extended-release formulation. These studies aimed
to evaluate the potential for drug-induced liver injury (DILI).

Summary of Preclinical Hepatotoxicity Studies
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Study Type Model System Key Parameters Findings
No significant
Hepatopac™ models o
) ) hepatotoxicity
_ with murine and o
In Vitro ) Cytotoxicity observed at
human primary )
concentrations up to
hepatocytes
50 uM.[2]
Sandwich-cultured No significant
In Vitro hepatocyte-based Cholestasis potential cholestatic potential
assay identified.
] ) ] No significant
) Mice with humanized o o
In Vivo ] Hepatotoxicity hepatotoxicity
livers
observed.

In Vivo Repeat-Dose

Unspecified animal

model

General toxicology

and hepatotoxicity

No significant
hepatotoxicities or
lethalities at doses up
to 30 mg/kg for 32
days.

Experimental Protocols

In Vitro Hepatotoxicity in Hepatopac™ Models

» Objective: To assess the direct cytotoxic potential of onapristone and its primary metabolite

on liver cells.

o Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™

system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an

extended period. The cultured cells were then exposed to various concentrations of

onapristone, up to 50 puM. Cell viability and other markers of cytotoxicity were assessed.

In Vitro Cholestasis Assessment

o Objective: To evaluate the potential of onapristone to cause cholestasis, a condition where

bile flow from the liver is reduced or blocked.
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» Methodology: A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model
allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid
transport can be assessed.

In Vivo Hepatotoxicity in Mice with Humanized Livers

» Objective: To evaluate the hepatotoxic potential of onapristone in an in vivo model that more
closely mimics human liver metabolism.

» Methodology: Mice with "humanized" livers, which are engrafted with human hepatocytes,
were administered onapristone. Liver function tests and histopathological examination of
the liver were likely performed to assess for signs of toxicity.

32-Day Repeat-Dose In Vivo Study

o Objective: To assess the systemic and hepatic toxicity of onapristone following repeated
dosing.

» Methodology: While the specific animal model is not disclosed in the available literature, a
standard repeat-dose toxicology study design would have been followed. This would involve
daily administration of onapristone at multiple dose levels (up to 30 mg/kg) for 32
consecutive days. A control group receiving a vehicle would also be included. Endpoints
would have included clinical observations, body weight changes, food consumption, clinical
pathology (hematology and serum chemistry, including liver enzymes), and gross and
microscopic pathology of various tissues, with a focus on the liver.

Hypothesized Mechanism of Hepatotoxicity

The liver toxicity observed in clinical trials with the immediate-release formulation of
onapristone is thought to be related to off-target effects, particularly at high peak plasma
concentrations. The leading hypothesis involves the cross-reactivity of onapristone with the
glucocorticoid receptor (GR) in the liver.
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Hypothesized Mechanism of Onapristone Hepatotoxicity

Reproductive and Developmental Toxicology

Publicly available information on the reproductive and developmental toxicology of
onapristone is limited. However, a GHS classification of H360 indicates that the substance
"May damage fertility or the unborn child". This classification is typically based on findings from
preclinical studies in animals, such as fertility and early embryonic development studies and
embryo-fetal development studies. The specific details of these studies for onapristone are not
available in the reviewed literature. One study in ewes indicated that onapristone treatment

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1677295?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix.
Another study on mouse embryos in vitro suggested that mifepristone, another progesterone
receptor antagonist, can directly disrupt embryogenesis.

Genotoxicity and Carcinogenicity

No information regarding genotoxicity or carcinogenicity studies for onapristone was found in
the publicly available literature reviewed for this guide. Standard preclinical safety assessments
for a drug intended for long-term use would typically include a battery of genotoxicity tests and
long-term carcinogenicity studies in rodents.

Preclinical Safety Assessment Workflow

The following diagram illustrates a likely workflow for the preclinical safety assessment of the
onapristone ER formulation, based on the available information.
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Preclinical Safety Assessment Workflow for Onapristone ER

Conclusion
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The preclinical toxicology profile of onapristone, particularly the extended-release formulation,
has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the
immediate-release form. The available data from in vitro and in vivo studies on the ER
formulation did not reveal a significant hepatic safety signal, supporting its continued clinical
development. However, a comprehensive understanding of onapristone's preclinical
toxicology is limited by the lack of publicly available detailed data, especially for the original
immediate-release formulation and for endpoints such as reproductive and developmental
toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals
should be aware of these data gaps when evaluating the overall safety profile of onapristone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1677295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

